2-(4-Cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . This compound features a furan ring substituted with a cyclohexyl group and a boronic ester moiety, making it a versatile building block in synthetic chemistry.
Mechanism of Action
Target of Action
The primary target of 4-(Cyclohexyl)furan-2-boronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic ester, which is a highly valuable building block in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a transition metal-catalyzed carbon–carbon bond-forming reaction . The process involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway, which is a key method for forming carbon-carbon bonds in organic synthesis . This pathway allows for the formation of a broad range of functional groups .
Pharmacokinetics
It’s important to note that the stability of boronic esters like this compound can be influenced by factors such as ph .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . This can be utilized in various applications, including the synthesis of pharmaceuticals and other bioactive compounds.
Action Environment
The action of 4-(Cyclohexyl)furan-2-boronic acid pinacol ester can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .
Biochemical Analysis
Biochemical Properties
The 4-(Cyclohexyl)furan-2-boronic acid pinacol ester is involved in biochemical reactions such as the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling process, allowing the formation of carbon-carbon bonds by the reaction of organoboron compounds
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-(Cyclohexyl)furan-2-boronic acid pinacol ester involves its role as a boronic ester. In reactions like the Suzuki–Miyaura coupling, the compound can undergo transmetalation, a process where it transfers its organoboron group to a palladium catalyst
Temporal Effects in Laboratory Settings
Boronic esters like this compound are generally stable and easy to purify .
Metabolic Pathways
Boronic esters are known to be involved in various transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a furan derivative with a boronic ester precursor. One common method is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of boronic esters like this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group yields boronic acids, while Suzuki-Miyaura coupling results in the formation of biaryl compounds .
Scientific Research Applications
2-(4-Cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Another boronic ester used in organic synthesis.
4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: A similar compound with a thiophene ring instead of a furan ring.
Uniqueness
2-(4-Cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclohexyl-substituted furan ring, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of complex molecules with specific structural and functional characteristics .
Properties
IUPAC Name |
2-(4-cyclohexylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-15(2)16(3,4)20-17(19-15)14-10-13(11-18-14)12-8-6-5-7-9-12/h10-12H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIRFOZNBUFRBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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